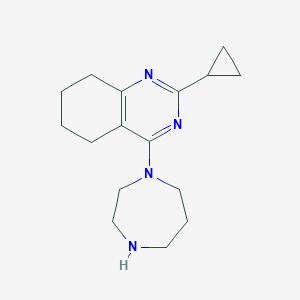
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is substituted with a cyclopropyl group and a diazepane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common approach is to start with a quinazoline precursor, which undergoes cyclopropylation and subsequent diazepane ring formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated quinazoline derivatives.
科学研究应用
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2-Cyclopropyl-4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine
- 2-Cyclopropyl-4-(1,4-diazepan-1-yl)-6,7-dihydro-5H-cyclopentapyrimidine
Uniqueness
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline is unique due to its specific substitution pattern and the presence of both a cyclopropyl group and a diazepane ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
生物活性
2-Cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure, incorporating both a cyclopropyl group and a 1,4-diazepane moiety. The structural characteristics of this compound may contribute to its pharmacological properties, particularly in relation to neurological and enzymatic interactions.
Pharmacological Properties
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Enzyme Inhibition : The compound is studied for its potential as an inhibitor of phosphodiesterases (PDEs), which play significant roles in cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, thereby influencing numerous physiological processes.
- Neuroprotective Effects : The presence of the diazepane moiety suggests potential neuroprotective properties. Compounds with similar frameworks have been linked to promoting neuronal growth and improving synaptic plasticity, which are crucial in treating neurodegenerative diseases.
The biological activity of this compound may involve several mechanisms:
- Modulation of Neurotransmitter Receptors : The compound may interact with serotonin receptors (e.g., 5-HT2A), influencing mood and cognitive functions.
- Influence on Neuronal Plasticity : It may promote structural changes in neurons that enhance synaptic connectivity and resilience against neurodegenerative processes.
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Enzyme Inhibition : A study demonstrated that similar compounds effectively inhibited PDEs in vitro, leading to elevated cAMP levels in neuronal cells. This suggests a potential pathway for enhancing cognitive functions through modulation of cyclic nucleotide signaling .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of related compounds in models of Alzheimer's disease. These compounds were shown to reduce amyloid-beta toxicity and improve synaptic function .
Data Table
The following table summarizes the biological activities and characteristics of this compound and related compounds:
属性
分子式 |
C16H24N4 |
|---|---|
分子量 |
272.39 g/mol |
IUPAC 名称 |
2-cyclopropyl-4-(1,4-diazepan-1-yl)-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C16H24N4/c1-2-5-14-13(4-1)16(19-15(18-14)12-6-7-12)20-10-3-8-17-9-11-20/h12,17H,1-11H2 |
InChI 键 |
NYMAPXFKPIPAJR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=NC(=N2)C3CC3)N4CCCNCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















